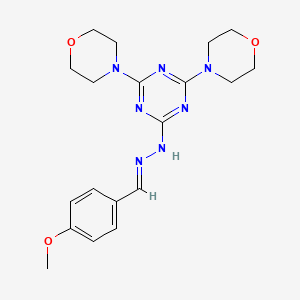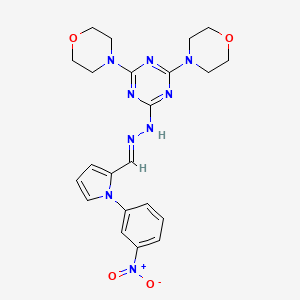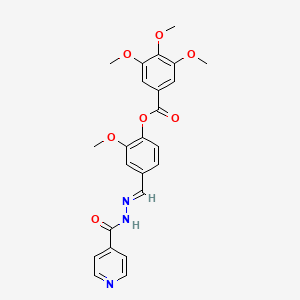![molecular formula C16H26N2O B3865583 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide
Overview
Description
4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide, also known as tBAPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. This compound is a positive allosteric modulator of the G protein-coupled receptor GPR139, which is expressed in the central nervous system.
Mechanism of Action
TBAPB acts as a positive allosteric modulator of GPR139, which means that it enhances the receptor's response to its endogenous ligand. GPR139 is a G protein-coupled receptor that is expressed in several regions of the brain, including the striatum, hippocampus, and prefrontal cortex. The activation of GPR139 has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide has been shown to enhance the activity of GPR139 in vitro and in vivo. In animal models, this compound has been shown to increase the release of dopamine and glutamate in the striatum and prefrontal cortex. In addition, this compound has been shown to enhance working memory and decision making in behavioral tasks. These effects suggest that this compound may have potential therapeutic applications in the treatment of neuropsychiatric disorders such as schizophrenia and addiction.
Advantages and Limitations for Lab Experiments
One advantage of 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide is that it is a specific modulator of GPR139, which allows for the selective manipulation of this receptor in experimental settings. In addition, this compound has been shown to have a favorable pharmacokinetic profile, which means that it can be administered orally and has a long half-life. However, one limitation of this compound is that it has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
Future Directions
There are several future directions for research on 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide. First, more studies are needed to investigate the safety and efficacy of this compound in humans. Second, the potential therapeutic applications of this compound in neuropsychiatric disorders such as schizophrenia and addiction should be further explored. Third, the molecular mechanisms underlying the effects of this compound on GPR139 and its downstream signaling pathways should be elucidated. Fourth, the development of more potent and selective modulators of GPR139 could lead to the discovery of novel therapeutic agents for neuropsychiatric disorders. Finally, the role of GPR139 in other physiological processes such as metabolism and inflammation should be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. The compound acts as a positive allosteric modulator of GPR139, a receptor that is expressed in several regions of the brain. This compound has been shown to enhance the release of neurotransmitters such as dopamine and glutamate, and to improve cognitive processes such as working memory and decision making. Future research on this compound should focus on its safety and efficacy in humans, its potential therapeutic applications in neuropsychiatric disorders, and the molecular mechanisms underlying its effects on GPR139.
Scientific Research Applications
TBAPB has been studied for its potential applications in neuroscience research. GPR139, the target receptor of 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide, is expressed in regions of the brain that are involved in the regulation of mood, motivation, and reward. Therefore, this compound has been investigated for its effects on these behaviors. In addition, this compound has been shown to modulate the activity of neurons in the prefrontal cortex, which is a brain region involved in cognitive processes such as working memory and decision making.
properties
IUPAC Name |
4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-16(2,3)14-9-7-13(8-10-14)15(19)17-11-6-12-18(4)5/h7-10H,6,11-12H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRIXCZFANEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B3865505.png)
![(6-methoxy-2-naphthyl)[1-(3-methoxypropanoyl)-3-piperidinyl]methanone](/img/structure/B3865509.png)
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]](/img/structure/B3865514.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B3865542.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)

![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)

![4-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865575.png)

![2-({6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B3865588.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B3865597.png)